2-Bromo-6-formylisonicotinonitrile
Description
2-Bromo-6-formylisonicotinonitrile is a pyridine derivative featuring a bromo group at position 2, a formyl group (-CHO) at position 6, and a nitrile group (-CN) at position 4 (isonicotinonitrile nomenclature). This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic additions. The bromo group serves as a leaving group in metal-catalyzed reactions, while the formyl and nitrile groups provide sites for further functionalization.
Properties
Molecular Formula |
C7H3BrN2O |
|---|---|
Molecular Weight |
211.02 g/mol |
IUPAC Name |
2-bromo-6-formylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3BrN2O/c8-7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
InChI Key |
DWGLRHITSLFJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-formylisonicotinonitrile typically involves the bromination of 6-formylisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-formylisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.
Reduction: Reducing agents (e.g., sodium borohydride) in an alcoholic solvent.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Bromo-6-carboxyisonicotinonitrile.
Reduction: 2-Bromo-6-hydroxyisonicotinonitrile.
Scientific Research Applications
2-Bromo-6-formylisonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-formylisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogues in the Nicotinonitrile Series
2-Bromo-5-chloro-6-methyl-nicotinonitrile (CAS: 1414959-00-4)
- Molecular Formula : C₇H₄BrClN₂
- Substituents: Bromo at position 2 Chloro at position 5 Methyl at position 6 Nitrile at position 3 (nicotinonitrile backbone)
- Key Differences: The target compound replaces the chloro (position 5) and methyl (position 6) groups with a formyl group (position 6), altering electronic and steric profiles. The nitrile group at position 4 (vs.
- Reactivity :
- The chloro and methyl groups in the analogue are less reactive toward nucleophiles compared to the formyl group in the target compound, which can undergo condensations or reductions.
Substituted Aniline Derivatives
2-Bromo-4-fluoro-6-methylaniline (CAS: 202865-77-8)
- Molecular Formula : C₇H₇BrFN
- Substituents: Bromo at position 2 Fluoro at position 4 Methyl at position 6 Amino (-NH₂) at position 1
- Key Differences: The aniline backbone (benzene ring with -NH₂) contrasts with the pyridine ring in the target compound, leading to differences in aromaticity and electronic properties. The amino group is electron-donating, whereas the nitrile and formyl groups in the target compound are electron-withdrawing.
- Applications :
- Aniline derivatives are often used in dye and drug synthesis, while pyridine-based compounds like the target are preferred in catalysis and metal-organic frameworks.
Table 1: Comparative Analysis of Key Compounds
*Calculated based on pyridine backbone and substituent masses.
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